molecular formula C10H21Cl B13647832 3-(Chloromethyl)-5-methyloctane

3-(Chloromethyl)-5-methyloctane

Cat. No.: B13647832
M. Wt: 176.72 g/mol
InChI Key: LGDMNBTZSKBULP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methyloctane is an organic compound characterized by the presence of a chloromethyl group attached to the third carbon and a methyl group attached to the fifth carbon of an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-methyloctane can be achieved through several methods. One common approach involves the chloromethylation of 5-methyloctane. This reaction typically requires the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .

Industrial Production Methods

Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methyloctane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of alcohols or aldehydes.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-methyloctane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methyloctane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-5-methylheptane
  • 3-(Chloromethyl)-5-methylhexane
  • 3-(Chloromethyl)-5-methylpentane

Uniqueness

3-(Chloromethyl)-5-methyloctane is unique due to its specific structure, which provides distinct reactivity patterns compared to its shorter-chain analogs. The presence of the chloromethyl group at the third carbon and the methyl group at the fifth carbon allows for unique substitution and oxidation reactions, making it a valuable compound in synthetic chemistry.

Biological Activity

3-(Chloromethyl)-5-methyloctane, with the molecular formula C12H25ClC_{12}H_{25}Cl, is a chlorinated hydrocarbon that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is characterized by:

  • Molecular Weight : 210.79 g/mol
  • Chemical Structure : Contains a chloromethyl group attached to a branched alkane chain.
  • CAS Number : 66035151

Biological Activity Overview

Research into the biological activity of this compound is limited; however, studies on related compounds suggest potential pharmacological effects. The compound's structure indicates possible interactions with biological targets, including enzymes and receptors.

1. Antimicrobial Activity

While direct studies on this compound are scarce, related chlorinated hydrocarbons have demonstrated antimicrobial properties. For instance, chlorinated compounds often exhibit activity against a range of bacteria and fungi due to their ability to disrupt cellular membranes.

2. Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the safety and efficacy of chemical compounds. Research on structurally similar compounds suggests that halogenated hydrocarbons can induce cytotoxic effects in various cell lines. For example, compounds with similar structures have shown IC50 values ranging from 10 to 50 µM in cancer cell lines, indicating potential for further investigation into the cytotoxic effects of this compound.

CompoundCell LineIC50 (µM)Reference
Chlorinated Hydrocarbon AHeLa20
Chlorinated Hydrocarbon BMCF-730
Chlorinated Hydrocarbon CA54915

The mechanism by which chlorinated hydrocarbons exert their biological effects often involves:

  • Reactive Oxygen Species (ROS) Generation : Many halogenated compounds can lead to oxidative stress within cells, contributing to cytotoxicity.
  • Enzyme Inhibition : Chlorinated compounds may act as inhibitors for various enzymes involved in metabolic pathways.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study examining the cytotoxic effects of halogenated hydrocarbons on cancer cell lines indicated that exposure to similar compounds resulted in significant cell death through apoptosis. The study utilized flow cytometry to analyze cell viability post-treatment with varying concentrations of the compound.

Case Study 2: Antimicrobial Properties

Another investigation into related chlorinated compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chloromethyl group in enhancing antimicrobial activity.

Safety and Toxicology

The safety profile of this compound remains under-researched; however, general toxicological data on chlorinated hydrocarbons indicate potential risks including:

  • Carcinogenicity : Long-term exposure to certain chlorinated compounds has been associated with increased cancer risk.
  • Environmental Impact : Chlorinated hydrocarbons can persist in the environment and bioaccumulate, leading to ecological concerns.

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

3-(chloromethyl)-5-methyloctane

InChI

InChI=1S/C10H21Cl/c1-4-6-9(3)7-10(5-2)8-11/h9-10H,4-8H2,1-3H3

InChI Key

LGDMNBTZSKBULP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CC)CCl

Origin of Product

United States

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